N-Heptanoylglycine-d2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

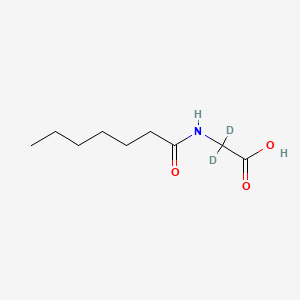

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C9H17NO3 |

|---|---|

Peso molecular |

189.25 g/mol |

Nombre IUPAC |

2,2-dideuterio-2-(heptanoylamino)acetic acid |

InChI |

InChI=1S/C9H17NO3/c1-2-3-4-5-6-8(11)10-7-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13)/i7D2 |

Clave InChI |

RNFCYFVPNIXAHP-RJSZUWSASA-N |

SMILES isomérico |

[2H]C([2H])(C(=O)O)NC(=O)CCCCCC |

SMILES canónico |

CCCCCCC(=O)NCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

N-Heptanoylglycine-d2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of N-Heptanoylglycine-d2. This deuterated analog of N-Heptanoylglycine serves as a valuable tool in metabolic research, particularly in studies related to fatty acid oxidation disorders and the function of glycine (B1666218) N-acyltransferase.

Core Chemical Properties

This compound is a stable, isotopically labeled form of N-Heptanoylglycine. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in biological samples.

| Property | N-Heptanoylglycine | This compound |

| Molecular Formula | C₉H₁₇NO₃[1][2][3] | C₉H₁₅D₂NO₃[4] |

| Molecular Weight | 187.24 g/mol [1][2][3] | 189.25 g/mol [4] |

| CAS Number | 23783-23-5[1][2][5] | 3008541-77-0[4] |

| Appearance | Solid[1][6] | White to off-white solid[4] |

| Melting Point | 98 °C[5] | Not available |

| Boiling Point | 394.8 ± 25.0 °C (Predicted)[5] | Not available |

| Purity | ≥98.0% (HPLC)[7] | 95.0%[4] |

| Storage Conditions | Room Temperature[5] or 2-8°C[7] | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[4] |

Synthesis and Isotopic Labeling

The synthesis of this compound involves the acylation of glycine-2,2-d2 (B46479) with heptanoyl chloride. The key starting material, glycine-2,2-d2, can be synthesized through methods such as hydrogen-deuterium exchange at the alpha-carbon of glycine under basic conditions or using metal catalysts.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is based on established methods for the synthesis of N-acyl glycines and the deuteration of amino acids.

Part 1: Synthesis of Glycine-2,2-d2

A common method for the deuteration of the α-carbon of glycine involves heating in D₂O with a suitable catalyst.

-

Materials: Glycine, Deuterium Oxide (D₂O), Platinum on carbon (Pt/C) catalyst.

-

Procedure:

-

Suspend glycine in D₂O in a pressure vessel.

-

Add a catalytic amount of Pt/C.

-

Heat the mixture at a high temperature (e.g., 200°C) for a specified time (e.g., 24 hours) to facilitate H-D exchange at the α-carbon.

-

After cooling, filter the catalyst.

-

Remove the D₂O under reduced pressure to obtain glycine-2,2-d2. The efficiency of deuteration should be confirmed by NMR or mass spectrometry.

-

Part 2: Acylation of Glycine-2,2-d2

The Schotten-Baumann reaction is a widely used method for the acylation of amino acids.

-

Materials: Glycine-2,2-d2, Heptanoyl chloride, Sodium hydroxide (B78521) (NaOH), Dichloromethane (DCM), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve glycine-2,2-d2 in an aqueous solution of NaOH.

-

Cool the solution in an ice bath.

-

Add heptanoyl chloride dropwise to the cooled solution while stirring vigorously. Maintain the pH in the basic range by adding NaOH solution as needed.

-

After the addition is complete, continue stirring for a few hours at room temperature.

-

Acidify the reaction mixture with HCl to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) can be performed for further purification.

-

Analytical Methodologies

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for the analysis and quantification of this compound and its endogenous counterpart.

Experimental Protocol: HPLC-MS/MS Analysis (Proposed)

This protocol is based on typical methods for the analysis of acylcarnitines and other metabolites from biological matrices.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to elute the analyte.

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, to be optimized for the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored.

-

MRM Transitions (Predicted):

-

N-Heptanoylglycine: to be determined experimentally.

-

This compound: to be determined experimentally, with a +2 Da shift from the non-deuterated compound.

-

-

Biological Significance and Signaling Pathway

N-Heptanoylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid with glycine.[6] This reaction is catalyzed by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT).[6] The formation of N-acylglycines is a crucial pathway for the detoxification of xenobiotic carboxylic acids and the metabolism of endogenous fatty acids.[7][8]

Elevated levels of certain acylglycines in urine and blood are associated with inherited metabolic disorders of fatty acid oxidation.[6][7] In these disorders, the accumulation of specific acyl-CoA esters leads to their alternative metabolism via glycine conjugation.

The enzymatic synthesis of N-Heptanoylglycine occurs in the mitochondria. Heptanoic acid is first activated to Heptanoyl-CoA by an acyl-CoA synthetase. Subsequently, GLYAT catalyzes the transfer of the heptanoyl group from Heptanoyl-CoA to glycine, forming N-Heptanoylglycine and releasing Coenzyme A.

References

- 1. The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inis.iaea.org [inis.iaea.org]

- 4. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stereospecific assignments of glycine in proteins by stereospecific deuteration and 15N labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Heptanoylglycine-d2: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of N-Heptanoylglycine-d2, a deuterated analog of the endogenous metabolite N-Heptanoylglycine. This document is intended for professionals in research and drug development who require detailed information on this stable isotope-labeled compound for use in metabolic studies, bioanalytical assays, and as an internal standard.

Chemical Structure and Properties

This compound is an isotopically labeled form of N-Heptanoylglycine, an acylglycine that is a metabolite of heptanoic acid.[1] The deuterium (B1214612) atoms are located on the alpha-carbon of the glycine (B1666218) moiety, which provides a distinct mass shift for mass spectrometry-based applications without significantly altering the chemical properties of the molecule.

The chemical structure of this compound is characterized by a heptanoyl group attached to the nitrogen atom of a glycine-d2 molecule.

Chemical Formula: C₉H₁₅D₂NO₃[2]

SMILES: OC(C([2H])(NC(CCCCCC)=O)[2H])=O[2]

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart.

| Property | This compound | N-Heptanoylglycine |

| CAS Number | 3008541-77-0[2] | 23783-23-5[1][3] |

| Molecular Formula | C₉H₁₅D₂NO₃[2] | C₉H₁₇NO₃[1][3][4] |

| Molecular Weight | 189.25 g/mol [2] | 187.24 g/mol [1][3] |

| Appearance | White to off-white solid[2] | Solid[1] |

| Purity | ≥95.0%[2] | ≥98.0% (HPLC) |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2] | 2-8°C |

| Predicted Water Solubility | Not available | 1.54 g/L[5] |

| Predicted logP | Not available | 1.64[5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of glycine-d2 with an activated form of heptanoic acid, such as heptanoyl chloride. This direct acylation method is a common and effective route for the formation of N-acylglycines.[4]

The logical flow of the synthesis process is depicted in the diagram below, outlining the key reactants, reagents, and the resulting product.

Caption: Synthetic workflow for this compound via acylation.

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Glycine-d2 (1.0 eq)

-

Heptanoyl chloride (1.1 eq)

-

Triethylamine (B128534) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Glycine-d2 (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0°C in an ice bath.

-

-

Addition of Acylating Agent:

-

While stirring vigorously, add heptanoyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes. Ensure the temperature remains at 0°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

-

-

Reaction Quenching and Workup:

-

After the reaction is complete (monitored by TLC), quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel to afford pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the incorporation of deuterium and the overall structural integrity.

-

Applications

This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[6] Its use as an internal standard allows for the accurate quantification of endogenous N-Heptanoylglycine in various biological matrices by correcting for sample loss during extraction and for variations in instrument response.

References

- 1. N-Heptanoylglycine | C9H17NO3 | CID 10932172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. larodan.com [larodan.com]

- 4. Buy N-Heptanoylglycine | 23783-23-5 [smolecule.com]

- 5. Showing Compound N-Heptanoylglycine (FDB029243) - FooDB [foodb.ca]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide: N-Heptanoylglycine-d2 for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of N-Heptanoylglycine-d2, including its chemical properties, its role as an internal standard in the analysis of N-Heptanoylglycine, and detailed experimental methodologies relevant to its application.

Introduction to N-Heptanoylglycine

N-Heptanoylglycine is an acylglycine, a class of metabolites formed from the conjugation of a fatty acid (in this case, heptanoic acid) with the amino acid glycine (B1666218). The formation of acylglycines is a key step in the metabolism and detoxification of fatty acids. Elevated levels of specific acylglycines in biological fluids, such as urine and blood, can serve as important biomarkers for various inborn errors of metabolism, particularly fatty acid oxidation disorders. The quantification of these molecules is therefore crucial for the diagnosis and monitoring of these conditions.

This compound is the deuterated form of N-Heptanoylglycine. Due to its stable isotope label, it is an ideal internal standard for use in mass spectrometry-based quantitative assays. Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by the mass spectrometer, ensuring accurate and precise quantification.

Quantitative Data

The following table summarizes the key chemical identifiers for this compound and its non-deuterated counterpart.

| Property | This compound | N-Heptanoylglycine |

| CAS Number | 30085441-77-0[1] | 23783-23-5 |

| Molecular Formula | C₉H₁₅D₂NO₃[1] | C₉H₁₇NO₃ |

| Molecular Weight | 189.25 g/mol [1] | 187.24 g/mol |

Metabolic Pathway of N-Heptanoylglycine Formation

N-Heptanoylglycine is synthesized in the mitochondria through a two-step enzymatic process known as the glycine conjugation pathway. This pathway is essential for the detoxification of various endogenous and xenobiotic acyl-CoA molecules.[1][2]

-

Activation of Heptanoic Acid: Heptanoic acid, a medium-chain fatty acid, is first activated to its coenzyme A (CoA) thioester, heptanoyl-CoA. This reaction is catalyzed by a mitochondrial acyl-CoA synthetase, such as ACSM2B (medium-chain fatty acid:CoA ligase).[1][2]

-

Glycine Conjugation: The heptanoyl group is then transferred from heptanoyl-CoA to the amino group of glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT, EC 2.3.1.13), producing N-Heptanoylglycine and releasing free coenzyme A.[1][2][3]

The resulting N-Heptanoylglycine is then transported out of the mitochondria and can be excreted in the urine.

Caption: Metabolic pathway for the formation and excretion of N-Heptanoylglycine.

Experimental Protocols

Quantification of N-Heptanoylglycine in Urine by UPLC-MS/MS

This protocol describes a general method for the quantification of acylglycines, including N-Heptanoylglycine, in urine samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This compound is used as an internal standard.

Materials:

-

Urine samples

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge tubes

-

Autosampler vials

-

UPLC system coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.

-

In a clean centrifuge tube, add 100 µL of the urine supernatant.

-

Add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for analysis.

-

-

UPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate N-Heptanoylglycine from other urinary components. An example gradient is:

-

0-1 min: 95% A

-

1-8 min: Linear gradient to 5% A

-

8-10 min: Hold at 5% A

-

10.1-12 min: Return to 95% A for re-equilibration

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-Heptanoylglycine: Precursor ion (Q1) m/z 188.1 -> Product ion (Q3) m/z 76.1

-

This compound: Precursor ion (Q1) m/z 190.1 -> Product ion (Q3) m/z 78.1

-

-

Optimize other parameters such as collision energy and declustering potential for the specific instrument used.

-

-

Data Analysis:

-

Quantify the concentration of N-Heptanoylglycine by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Use a calibration curve prepared with known concentrations of N-Heptanoylglycine and a fixed concentration of the internal standard to determine the absolute concentration in the urine samples.

-

Caption: Workflow for the quantification of N-Heptanoylglycine using UPLC-MS/MS.

Glycine N-acyltransferase (GLYAT) Enzyme Assay

This protocol outlines a colorimetric assay to measure the activity of Glycine N-acyltransferase (GLYAT), the enzyme responsible for the synthesis of N-Heptanoylglycine.[4]

Principle:

The activity of GLYAT is determined by measuring the rate of coenzyme A (CoA) release during the conjugation of an acyl-CoA substrate (e.g., Heptanoyl-CoA or a model substrate like Benzoyl-CoA) with glycine. The released CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Mitochondrial protein extract or purified GLYAT enzyme

-

Glycine solution

-

Acyl-CoA substrate (e.g., Heptanoyl-CoA or Benzoyl-CoA) solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reaction Mixture Preparation:

-

In each well of a 96-well plate, prepare a reaction mixture containing:

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

DTNB solution (e.g., 0.2 mM)

-

Glycine solution (e.g., 10 mM)

-

Mitochondrial protein extract or purified GLYAT (e.g., 5-10 µg)

-

-

Prepare a blank control for each sample that contains all components except the acyl-CoA substrate.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the acyl-CoA substrate (e.g., Heptanoyl-CoA to a final concentration of 100 µM).

-

The total reaction volume should be consistent across all wells (e.g., 200 µL).

-

-

Measurement:

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Monitor the increase in absorbance at 412 nm over time (e.g., every minute for 20 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔA412/min) from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank control from the sample rate to account for any non-enzymatic reaction.

-

Use the molar extinction coefficient of 2-nitro-5-thiobenzoate (14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of CoA formation (µmol/min).

-

Enzyme activity can be expressed as µmol/min/mg of protein.

-

Conclusion

This compound is an indispensable tool for researchers in the field of metabolomics and clinical diagnostics. Its use as an internal standard enables the accurate and reliable quantification of N-Heptanoylglycine, a key biomarker for certain inborn errors of metabolism. The experimental protocols provided in this guide offer a framework for the application of this compound in a research setting. Understanding the metabolic pathway of N-Heptanoylglycine formation and having robust analytical methods are crucial for advancing our knowledge of fatty acid metabolism and related disorders.

References

N-Heptanoylglycine-d2: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for N-Heptanoylglycine-d2 and related compounds. A specific Safety Data Sheet (SDS) for this compound was not found in the available literature. Therefore, the information presented herein is based on data for structurally similar molecules and general best practices for handling deuterated compounds. It is imperative that all laboratory work be conducted with appropriate personal protective equipment and under the supervision of trained personnel.

Introduction

This compound is the deuterated form of N-Heptanoylglycine, an acylglycine that serves as a metabolite in various biological systems. Acylglycines are intermediates in the metabolism of amino acids and fatty acids.[1] Deuterated compounds, such as this compound, are valuable tools in pharmaceutical research, particularly in studies of drug metabolism and pharmacokinetics (DMPK) due to the deuterium (B1214612) isotope effect, which can slow down metabolic processes.[2] This guide provides a comprehensive overview of the known safety and handling precautions for this compound to ensure its safe use in a research environment.

Compound Identification and Properties

| Property | Value | Source |

| Chemical Name | This compound | MedChemExpress |

| CAS Number | 3008541-77-0 | MedChemExpress |

| Molecular Formula | C9H15D2NO3 | MedChemExpress |

| Molecular Weight | 189.25 g/mol | MedChemExpress |

| Appearance | Solid, White to off-white | MedChemExpress |

| Purity | ≥95.0% | MedChemExpress |

Toxicological Data

Toxicological Data for N-acetylglycine (NAGly)

| Test | Species | Route | Dose | Result | Source |

| Acute Oral Toxicity | Sprague-Dawley Rats | Oral Gavage | 2000 mg/kg of body weight | No mortalities or adverse effects observed. | [4] |

| Repeated Dose Dietary Exposure (28 days) | Sprague-Dawley Rats | Dietary | Targeted doses of 100, 500, or 1000 mg/kg of body weight/day | No biologically significant or test substance-related differences in body weights, feed consumption, or clinical pathology. | [4] |

| Genotoxicity (in vitro) | Bacterial tester strains | - | - | No evidence of genotoxicity. | [4] |

| Genotoxicity (in vivo) | Mice | - | - | No evidence of genotoxicity in bone marrow micronucleus studies. | [4] |

No-Observed-Adverse-Effect-Level (NOAEL) for N-acetylglycine [4]

| Sex | NOAEL |

| Male Rats | 898.9 mg/kg of body weight/day |

| Female Rats | 989.9 mg/kg of body weight/day |

Safe Handling and Storage

The following handling and storage procedures are based on best practices for deuterated compounds and general laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Keep away from ignition sources.

Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound.

| Condition | Powder | In Solvent | Source |

| -20°C | 3 years | 1 month | [5] |

| 4°C | 2 years | - | [5] |

| -80°C | - | 6 months | [5] |

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol outlines the general steps for preparing a stock solution from a solid deuterated standard.[7]

-

Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.

-

Inert Atmosphere: Whenever possible, perform manipulations in a glove box or under a gentle stream of a dry, inert gas (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

-

Weighing: Carefully open the container and accurately weigh the desired amount of the standard using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed solid to a volumetric flask. Add a small amount of a suitable high-purity solvent (e.g., methanol, acetonitrile) and swirl to dissolve.

-

Dilution: Once dissolved, dilute to the mark with the solvent.

-

Mixing: Cap the flask securely and mix the solution thoroughly by inversion.

-

Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions. It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.

Diagrams

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Metabolic Pathway of N-Heptanoylglycine

N-Heptanoylglycine is formed from Heptanoyl-CoA and glycine (B1666218), a reaction catalyzed by glycine N-acyltransferase. This is a detoxification pathway that conjugates acyl-CoA species.[8]

Caption: Biosynthesis of N-Heptanoylglycine.

References

- 1. AGU20 - Overview: Acylglycines, Quantitative, Random, Urine [mayocliniclabs.com]

- 2. Deuterated Compounds [simsonpharma.com]

- 3. salamandra.net [salamandra.net]

- 4. Toxicology studies with N-acetylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Human Metabolome Database: Showing metabocard for N-Heptanoylglycine (HMDB0013010) [hmdb.ca]

N-Heptanoylglycine-d2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological relevance of N-Heptanoylglycine-d2. This deuterated analog of N-Heptanoylglycine serves as a valuable tool in metabolic research, particularly in studies involving fatty acid metabolism and the diagnosis of certain metabolic disorders.

Core Physical and Chemical Properties

While specific experimental data for this compound is limited, the properties can be largely inferred from its non-deuterated counterpart, N-Heptanoylglycine. The primary difference will be a slight increase in molecular weight due to the presence of two deuterium (B1214612) atoms.

Table 1: Physical and Chemical Properties of N-Heptanoylglycine and this compound

| Property | N-Heptanoylglycine | This compound | Data Source |

| Molecular Formula | C₉H₁₇NO₃ | C₉H₁₅D₂NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | 189.25 g/mol | [1][2] |

| Physical Description | Solid | Solid | [2][3] |

| Color | - | White to off-white | [2] |

| CAS Number | 23783-23-5 | 3008541-77-0 | [1][2] |

| Storage Temperature | 2-8°C | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1][2] |

Table 2: Computed Properties of N-Heptanoylglycine

| Property | Value | Source |

| Water Solubility | 1.54 g/L | [4] |

| logP | 1.64 | [4] |

| pKa (Strongest Acidic) | 4.1 | [4] |

| pKa (Strongest Basic) | 2.13 | [4] |

| Polar Surface Area | 69.89 Ų | [4] |

| Rotatable Bond Count | 7 | [4] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of glycine-d2 with heptanoyl chloride.

Objective: To synthesize this compound.

Materials:

-

Glycine-d2

-

Heptanoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Procedure:

-

Preparation of Glycine-d2 solution: Dissolve a specific molar equivalent of glycine-d2 in an aqueous solution of sodium hydroxide at 0°C with stirring.

-

Acylation Reaction: To the cooled glycine-d2 solution, add a slight molar excess of heptanoyl chloride dropwise while maintaining the temperature at 0°C and vigorously stirring. The pH of the reaction mixture should be maintained in the alkaline range by the dropwise addition of NaOH solution.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is acidified with hydrochloric acid to a pH of approximately 2. The aqueous layer is then extracted multiple times with dichloromethane.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of N-acylglycines in biological matrices.[5][6][7]

Objective: To quantify this compound in a biological sample.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

Sample Preparation (from Urine): [6][8]

-

Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., N-Octanoylglycine-13C2) to the urine sample.

-

Solid-Phase Extraction (SPE): Acidify the urine sample and apply it to an anion exchange SPE cartridge.

-

Washing: Wash the cartridge with deionized water and then with a mild organic solvent (e.g., methanol) to remove interferences.

-

Elution: Elute the acylglycines with a stronger organic solvent containing a weak acid (e.g., 5% formic acid in methanol).

-

Derivatization (Optional but common for GC-MS): For GC-MS analysis, the eluted sample is dried and derivatized, for instance, by trimethylsilylation, to increase volatility.[9]

-

Reconstitution: For LC-MS, the dried eluate is reconstituted in the initial mobile phase.

LC-MS/MS Conditions:

-

Column: A reverse-phase column (e.g., C18) suitable for the separation of small polar molecules.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of acylglycines.

-

MS/MS Detection: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

Analysis by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can be used for the structural confirmation and quantification of acylglycines in biological fluids.[10][11]

Objective: To confirm the structure of synthesized this compound and analyze its presence in a sample.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

For pure compound: Dissolve the synthesized this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

For biological samples (e.g., urine): Lyophilize the urine sample and reconstitute it in D₂O containing a known concentration of an internal standard (e.g., DSS or TSP).

NMR Acquisition Parameters:

-

¹H NMR: A standard 1D proton experiment with water suppression.

-

¹³C NMR: A proton-decoupled 1D carbon experiment.

-

2D NMR: For complete structural elucidation, 2D experiments such as COSY, HSQC, and HMBC can be performed.

The absence of signals corresponding to the two protons on the glycine (B1666218) alpha-carbon in the ¹H NMR spectrum would confirm the deuteration.

Signaling Pathways and Biological Role

N-Heptanoylglycine is an N-acylglycine, a class of endogenous signaling lipids.[12][13] These molecules are involved in various physiological processes and are considered minor metabolites of fatty acids.[5]

Biosynthesis of N-Acylglycines

The primary pathway for the biosynthesis of N-acylglycines involves the conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[4][14]

Caption: Biosynthesis of this compound.

Degradation of N-Acylglycines

The degradation of N-acylglycines is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release the fatty acid and glycine.[13] FAAH has a broad substrate specificity and is a key regulator of the levels of various fatty acid amides.[15][16]

Caption: Degradation of this compound.

Biological Significance

Elevated levels of specific acylglycines in urine and blood are indicative of certain inborn errors of metabolism, particularly fatty acid oxidation disorders.[5] Therefore, the quantification of acylglycines, including N-Heptanoylglycine, is a valuable diagnostic tool. The use of deuterated standards like this compound is crucial for accurate quantification in complex biological matrices by isotope dilution mass spectrometry.[5]

Conclusion

This compound is an important analytical tool for researchers in the fields of metabolomics, clinical diagnostics, and drug development. While detailed experimental data on the deuterated compound itself is sparse, its properties and behavior can be reliably inferred from its well-characterized non-deuterated analog. The provided experimental protocols, based on established methodologies, offer a solid foundation for the synthesis and analysis of this compound. The visualization of its metabolic pathways provides a clear context for its biological significance. Further research into the specific properties and applications of this compound will undoubtedly contribute to a deeper understanding of fatty acid metabolism and related disorders.

References

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of N-(3-Acyloxyacyl)glycines, Small Molecules with Potential Role in Gut Microbiome-Endocannabinoidome Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-acylglycines: gas chromatographic mass spectrometric identification and determination in urine by selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of acylglycines in urine by 1H and 13C NMR for the diagnosis of inborn metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 15. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to N-Heptanoylglycine: Discovery, Synthesis, and Biological Significance

A Note on N-Heptanoylglycine-d2: This guide focuses on N-Heptanoylglycine. Extensive searches have yielded no specific information regarding the discovery or history of its deuterated form, this compound. This deuterated variant is likely utilized as an internal standard in analytical chemistry for the quantification of N-Heptanoylglycine.

Abstract

N-Heptanoylglycine is an N-acylglycine, a class of endogenous metabolites formed by the conjugation of a fatty acid with the amino acid glycine (B1666218). Initially identified as a minor metabolite, N-Heptanoylglycine has garnered increasing interest as a potential biomarker for certain inborn errors of metabolism, particularly fatty acid oxidation disorders. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological role of N-Heptanoylglycine, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and explores its metabolic pathways and potential signaling functions.

Introduction

N-acylglycines are a diverse family of lipid molecules that play various roles in physiological and pathological processes. N-Heptanoylglycine, the amide formed between heptanoic acid and glycine, is a naturally occurring member of this family found in biological fluids such as urine and blood.[1] Its endogenous levels are typically low but can be significantly elevated in individuals with specific genetic disorders affecting fatty acid metabolism.[2] This elevation has positioned N-Heptanoylglycine as a valuable diagnostic marker. Beyond its role in diagnostics, the broader class of N-acylglycines is emerging as a new family of signaling molecules, suggesting that N-Heptanoylglycine may also possess currently uncharacterized biological activities.[3]

Discovery and History

The discovery of N-acylglycines dates back to the early 19th century with the identification of hippuric acid (N-benzoylglycine) as a metabolite in horse urine. However, the specific identification and characterization of endogenous, aliphatic N-acylglycines, including N-Heptanoylglycine, is a more recent development stemming from advancements in analytical techniques like mass spectrometry.

The systematic study of N-acylglycines as markers for metabolic disorders began to gain traction in the latter half of the 20th century. Researchers investigating "inborn errors of metabolism" identified the accumulation of unusual organic acids and their conjugates in the urine of affected patients. N-Heptanoylglycine, along with other medium-chain N-acylglycines, was identified as an abnormal urinary metabolite in patients with disorders of fatty acid β-oxidation. Its presence in urine is indicative of the mitochondrial accumulation of heptanoyl-CoA, a substrate that is then conjugated with glycine in a "detoxification" pathway.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N-Heptanoylglycine is essential for its synthesis, extraction, and analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| CAS Number | 23783-23-5 | [4] |

| Melting Point | 98 °C | [5] |

| Predicted pKa (Acidic) | 3.62 - 4.1 | [5][6] |

| Predicted pKa (Basic) | 2.13 | [6] |

| Predicted Water Solubility | 1.54 - 1.75 g/L | [5][6] |

| Predicted logP | 1.64 - 1.87 | [6] |

| Appearance | White solid | [5] |

| Purity (Commercial) | >98% | [4] |

Biological Significance and Metabolic Pathways

Biosynthesis of N-Heptanoylglycine

N-Heptanoylglycine is synthesized in the mitochondria through the enzymatic conjugation of heptanoyl-CoA and glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT) .[1] The general reaction is as follows:

Heptanoyl-CoA + Glycine ⇌ N-Heptanoylglycine + CoA

The biosynthesis of N-Heptanoylglycine is primarily a consequence of the accumulation of its precursor, heptanoyl-CoA. In healthy individuals, the concentration of medium-chain acyl-CoAs like heptanoyl-CoA is kept low through their efficient metabolism via the fatty acid β-oxidation pathway.

Role in Fatty Acid Oxidation Disorders

Long-chain fatty acid oxidation disorders (LC-FAODs) are a group of inherited metabolic diseases where the body is unable to properly break down long-chain fatty acids for energy.[7] This leads to an accumulation of fatty acid intermediates. In some of these disorders, the metabolic block can lead to the accumulation of odd-chain fatty acids, which are then metabolized to intermediates like heptanoyl-CoA. To mitigate the toxic effects of accumulating acyl-CoAs, the body utilizes a detoxification pathway involving their conjugation with glycine, leading to the formation and subsequent urinary excretion of N-acylglycines, including N-Heptanoylglycine.[8] Therefore, elevated levels of N-Heptanoylglycine in urine can serve as a key diagnostic biomarker for these conditions.[5]

Potential Signaling Role

While the role of N-Heptanoylglycine as a biomarker is well-established, there is growing evidence that N-acylglycines, in general, may function as signaling molecules.[3] For instance, other N-acylglycines have been shown to be involved in processes such as adipogenesis.[9] The specific signaling pathways and receptors for N-Heptanoylglycine are yet to be fully elucidated, but its structural similarity to other known lipid signaling molecules suggests it may have undiscovered biological functions beyond its role as a metabolic byproduct.

Experimental Protocols

Chemical Synthesis of N-Heptanoylglycine

While several methods exist for the synthesis of N-acylglycines, a common and straightforward approach is the acylation of glycine with an activated form of heptanoic acid, such as heptanoyl chloride.

Materials:

-

Glycine

-

Heptanoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1 equivalent) in a 1 M aqueous solution of NaOH (2 equivalents) with stirring. Cool the flask in an ice bath.

-

Acylation: While vigorously stirring the cooled glycine solution, slowly add heptanoyl chloride (1 equivalent) dropwise. Maintain the temperature below 5 °C. The reaction mixture will turn cloudy.

-

Reaction Monitoring: Allow the reaction to stir in the ice bath for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, cool the mixture again in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A white precipitate of N-Heptanoylglycine should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

-

Washing: Wash the combined organic layers with a small amount of brine (saturated NaCl solution).

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Heptanoylglycine as a white solid.

Analysis of N-Heptanoylglycine in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of N-Heptanoylglycine in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A deuterated internal standard, such as this compound (if available) or a structurally similar deuterated N-acylglycine, is crucial for accurate quantification.

Materials:

-

Urine samples

-

N-Heptanoylglycine analytical standard

-

Deuterated internal standard (e.g., N-Octanoylglycine-d2)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes

-

Autosampler vials

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw urine samples at room temperature and vortex for 10 seconds.

-

Centrifuge the samples at 4000 x g for 5 minutes to pellet any precipitates.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (e.g., 1 µM N-Octanoylglycine-d2 in 50% methanol/water).

-

Vortex for 10 seconds.

-

Transfer the mixture to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A gradient from low to high organic content (Mobile Phase B) is used to elute the analytes. A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for N-Heptanoylglycine and the internal standard need to be determined and optimized on the specific instrument. For N-Heptanoylglycine (m/z 186.1 as the [M-H]⁻ ion), a characteristic product ion would be monitored.

-

-

-

Quantification:

-

A calibration curve is generated using known concentrations of the N-Heptanoylglycine analytical standard spiked into a control matrix (e.g., synthetic urine or a pooled urine sample with low endogenous levels).

-

The concentration of N-Heptanoylglycine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Spectroscopic Data

While a comprehensive set of publicly available, experimentally determined spectra for N-Heptanoylglycine is limited, predicted data and data for structurally similar compounds provide valuable information for its characterization.

Mass Spectrometry

The mass spectrum of N-Heptanoylglycine will show a molecular ion peak corresponding to its molecular weight. In electrospray ionization, this will typically be observed as the protonated molecule [M+H]⁺ at m/z 188.1 or the deprotonated molecule [M-H]⁻ at m/z 186.1.

Predicted Fragmentation Pattern (for [M-H]⁻):

-

m/z 186.1: Deprotonated molecular ion.

-

m/z 112.1: Loss of the glycine moiety (-74 Da).

-

m/z 56.0: A fragment corresponding to the glycine backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR and ¹³C NMR chemical shifts for N-Heptanoylglycine are available in various databases. Experimentally, NMR spectra for analytical standards can be obtained from commercial suppliers. The expected ¹H NMR spectrum would show characteristic signals for the heptanoyl chain (a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups) and the glycine moiety (a doublet for the α-carbon protons).

Infrared (IR) Spectroscopy

The IR spectrum of N-Heptanoylglycine is predicted to show characteristic absorption bands for:

-

O-H stretch (carboxylic acid): A broad band around 3300-2500 cm⁻¹.

-

N-H stretch (amide): Around 3300 cm⁻¹.

-

C-H stretch (alkane): Around 2950-2850 cm⁻¹.

-

C=O stretch (carboxylic acid): Around 1710 cm⁻¹.

-

C=O stretch (amide I band): Around 1640 cm⁻¹.

-

N-H bend (amide II band): Around 1550 cm⁻¹.

Conclusion

N-Heptanoylglycine, once considered a minor metabolite, is now recognized as a significant biomarker for inborn errors of fatty acid metabolism. Its synthesis, both enzymatically in vivo and chemically in the laboratory, is well-understood. The development of sensitive analytical methods, particularly LC-MS/MS, has been crucial for its detection and quantification in biological samples, aiding in the diagnosis and monitoring of metabolic disorders. While its role as a biomarker is clear, future research is needed to fully elucidate its potential functions as a signaling molecule and its broader implications in human health and disease. The information and protocols provided in this guide serve as a valuable resource for researchers and clinicians working with this and other related N-acylglycines.

References

- 1. N-Heptanoylglycine | C9H17NO3 | CID 10932172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Buy N-Heptanoylglycine | 23783-23-5 [smolecule.com]

- 4. larodan.com [larodan.com]

- 5. Human Metabolome Database: Showing metabocard for N-Heptanoylglycine (HMDB0013010) [hmdb.ca]

- 6. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]

- 7. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]

- 8. N-Heptanoylglycine analytical standard 23783-23-5 [sigmaaldrich.com]

- 9. N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Heptanoylglycine-d2 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines are a class of endogenous metabolites formed from the conjugation of fatty acids with glycine.[1] Under normal physiological conditions, they are present at low levels. However, in individuals with certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the concentrations of specific N-acylglycines, including N-heptanoylglycine, can be significantly elevated in biological fluids like urine and plasma.[2][3] The accurate quantification of these biomarkers is crucial for the diagnosis, monitoring, and understanding of these metabolic disorders.[1][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of endogenous small molecules due to its high sensitivity, specificity, and throughput.[1][5] A key element for achieving accurate and precise quantification with LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] N-Heptanoylglycine-d2, a deuterated analog of N-heptanoylglycine, serves as an ideal internal standard for this purpose. Its physicochemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[5] The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, thereby correcting for matrix effects, extraction losses, and variations in instrument response.[5][7]

These application notes provide a comprehensive guide to the use of this compound as an internal standard for the quantitative analysis of N-heptanoylglycine in biological matrices.

Signaling Pathways and Metabolic Context

N-heptanoylglycine is formed when there is an accumulation of heptanoyl-CoA, a medium-chain acyl-CoA. This accumulation is often a result of a blockage in the fatty acid β-oxidation pathway, as seen in MCAD deficiency. The body then utilizes an alternative detoxification pathway by conjugating the excess acyl-CoA with glycine.

Experimental Protocols

The following protocols provide a general framework for the quantification of N-heptanoylglycine in urine and plasma samples using this compound as an internal standard. Method optimization and validation are recommended for specific laboratory settings and instrumentation.

Materials and Reagents

-

N-Heptanoylglycine analytical standard

-

This compound internal standard

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

LC-MS grade methanol

-

Formic acid

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation

Urine Samples:

A "dilute-and-shoot" approach is often sufficient for urine samples.[1]

-

Thaw frozen urine samples at room temperature and vortex for 10 seconds.

-

Centrifuge at 4,000 x g for 5 minutes to pellet any precipitate.[1]

-

In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of the internal standard working solution (this compound in 50% methanol/water).[1]

-

Vortex for 10 seconds.

-

Transfer the mixture to an autosampler vial for LC-MS/MS analysis.[1]

Plasma Samples:

Protein precipitation is required for plasma samples to remove larger molecules that can interfere with the analysis.[1]

-

Thaw frozen plasma samples on ice and vortex for 10 seconds.

-

In a clean microcentrifuge tube, add 50 µL of plasma.

-

Add 200 µL of ice-cold acetonitrile containing the internal standard (this compound).[1]

-

Vortex vigorously for 30 seconds to precipitate proteins.[1]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

The following are typical starting conditions for the analysis of N-heptanoylglycine.

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 13 mM ammonium acetate and 1% formic acid[8] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Heptanoylglycine | 188.1 | 74.0 |

| This compound | 190.1 | 74.0 |

Note: The exact m/z values for precursor and product ions should be optimized by direct infusion of the analytical standards.

Quantitative Data

A validated LC-MS/MS method for N-heptanoylglycine using this compound as an internal standard should exhibit excellent performance characteristics. The following table summarizes expected performance data based on similar acylglycine assays.

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Concentration Range | 0.1 - 100 µM |

| Lower Limit of Quantification (LLOQ) | 0.1 µM |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Recovery | > 85% |

Data Analysis

Quantification is based on the peak area ratio of the analyte (N-heptanoylglycine) to the internal standard (this compound).[1] A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the standards using a linear regression with appropriate weighting (e.g., 1/x).[1]

Conclusion

This compound is an essential tool for the accurate and precise quantification of N-heptanoylglycine in biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability, thereby ensuring high-quality, reliable data in clinical research and drug development. The protocols and information presented here provide a solid foundation for the development and implementation of robust analytical methods for the study of metabolic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. texilajournal.com [texilajournal.com]

- 8. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of N-Heptanoylglycine in Human Plasma and Urine by LC-MS/MS

Introduction

N-acylglycines are a class of metabolites formed by the conjugation of an acyl-CoA with glycine (B1666218), a reaction catalyzed by the enzyme glycine N-acyltransferase.[1][2] Under normal physiological conditions, these compounds are present at low levels in biological fluids such as plasma and urine.[1] However, elevated concentrations of specific N-acylglycines can serve as important biomarkers for inborn errors of metabolism, particularly fatty acid oxidation disorders.[1][3] N-Heptanoylglycine, an acylglycine with a seven-carbon fatty acid chain, is one such biomarker.[1] Accurate and sensitive quantification of N-Heptanoylglycine is crucial for the clinical research and diagnosis of these metabolic disorders.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Heptanoylglycine in human plasma and urine. The method utilizes a stable isotope-labeled internal standard, N-Heptanoylglycine-d2, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The protocol employs a simple sample preparation procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).

Materials and Methods

Reagents and Chemicals

-

N-Heptanoylglycine analytical standard (≥98.0% purity)

-

This compound (internal standard, ISTD)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma and urine (drug-free)

Instrumentation

-

Liquid Chromatograph: Shimadzu Prominence HPLC system or equivalent

-

Mass Spectrometer: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer

-

Analytical Column: Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm particle size) or equivalent

Sample Preparation

-

Plasma: A protein precipitation method is used. To 50 µL of plasma, 200 µL of ice-cold acetonitrile containing the internal standard (this compound at 1 µM) is added. The mixture is vortexed vigorously for 30 seconds to precipitate proteins and then centrifuged at 14,000 x g for 10 minutes at 4°C. The supernatant is transferred to an autosampler vial for analysis.

-

Urine: A "dilute-and-shoot" method is employed. Urine samples are thawed and vortexed. After centrifugation at 4,000 x g for 5 minutes, 50 µL of the supernatant is mixed with 450 µL of a 50% methanol/water solution containing the internal standard (this compound at 1 µM). The mixture is vortexed and transferred to an autosampler vial.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are summarized in the tables below.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B |

Table 2: Mass Spectrometry Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| GS1 and GS2 | 50 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The MRM transitions for N-Heptanoylglycine and its internal standard are provided in Table 3. The product ion at m/z 76.1 corresponds to the neutral loss of the heptanoyl group, leaving the glycine fragment. For the deuterated standard, this fragment appears at m/z 78.1.

Table 3: MRM Transitions for N-Heptanoylglycine and ISTD

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| N-Heptanoylglycine | 188.2 | 76.1 | 50 | 18 |

| This compound | 190.2 | 78.1 | 50 | 18 |

Method Validation

The method was validated for linearity, precision, accuracy, and lower limit of quantification (LLOQ) in both human plasma and urine.

-

Linearity: Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The method demonstrated excellent linearity over a concentration range of 0.1 to 100 µM with a correlation coefficient (r²) greater than 0.99.

-

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The precision (%CV) was within 15%, and the accuracy (% bias) was within ±15%.

-

LLOQ: The lower limit of quantification was established at 0.1 µM, with a signal-to-noise ratio greater than 10.

Table 4: Summary of Quantitative Validation Data

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Concentration Range | 0.1 - 100 µM |

| LLOQ | 0.1 µM |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (% Bias) | ± 15% |

| Inter-day Accuracy (% Bias) | ± 15% |

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Controls

-

Prepare a 1 mg/mL stock solution of N-Heptanoylglycine in methanol.

-

Prepare a working stock solution of 100 µM by diluting the stock solution.

-

Generate a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM) by serial dilution of the working stock solution in drug-free plasma or urine.

-

Prepare quality control samples at low, medium, and high concentrations in a similar manner.

Protocol 2: Plasma Sample Preparation

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

Add 50 µL of the respective sample, standard, or QC to each tube.

-

Add 200 µL of ice-cold acetonitrile containing 1 µM this compound to each tube.

-

Vortex each tube vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 10 µL onto the LC-MS/MS system.

Protocol 3: Urine Sample Preparation

-

Thaw urine samples to room temperature and vortex.

-

Centrifuge at 4,000 x g for 5 minutes.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of 50% methanol/water containing 1 µM this compound.

-

Vortex for 10 seconds.

-

Transfer the mixture to an autosampler vial.

-

Inject 10 µL onto the LC-MS/MS system.

Visualizations

Caption: Biosynthesis pathway of N-Heptanoylglycine.

Caption: Experimental workflow for N-Heptanoylglycine quantification.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantitative analysis of N-Heptanoylglycine in human plasma and urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This protocol is well-suited for applications in clinical research for the study of inborn errors of metabolism and in pharmaceutical development for monitoring metabolic pathways.

References

Application Notes and Protocols for N-Heptanoylglycine-d2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heptanoylglycine is an N-acylglycine, a class of endogenous signaling molecules involved in fatty acid metabolism.[1][2][3][4][5][6] The deuterated form, N-Heptanoylglycine-d2, serves as a stable isotope tracer for metabolic flux analysis, allowing researchers to track the uptake, metabolism, and downstream fate of heptanoate (B1214049) and glycine (B1666218) moieties within cultured cells. These studies are particularly relevant for investigating fatty acid oxidation (FAO) disorders, where the metabolism of fatty acids is impaired.[7][8][9][10][11] This document provides detailed protocols for the application of this compound in cell culture experiments, focusing on metabolic tracing studies in models of FAO disorders.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C9H15D2NO3 | [12] (modified for d2) |

| Molecular Weight | 189.25 g/mol | [12] (modified for d2) |

| Appearance | Solid | [12] |

| CAS Number | 23783-23-5 (non-deuterated) | [12] |

Mechanism of Action and Metabolic Fate

N-Heptanoylglycine is biosynthesized from heptanoyl-CoA and glycine.[1][2][4] When this compound is introduced to cell culture, it can be taken up by cells and enter metabolic pathways. The primary metabolic fate is expected to be hydrolysis back into heptanoate-d2 and glycine, catalyzed by enzymes such as fatty acid amide hydrolase (FAAH).[4] The released heptanoate-d2 can then undergo mitochondrial β-oxidation. By tracking the incorporation of deuterium (B1214612) into downstream metabolites, researchers can quantify the flux through these pathways. Some N-acyl amino acids have also been shown to act as mitochondrial uncouplers, which could be an additional area of investigation.[13]

Experimental Protocols

Cell Culture Models for Fatty Acid Oxidation Disorders

Patient-derived fibroblasts are a common and relevant cell model for studying FAO disorders.[10][11] These cells can be cultured using standard techniques and exhibit the specific enzyme deficiencies found in the patients. Other cell lines, such as HepG2 (human hepatoma) or C2C12 (mouse myoblasts), can also be used to study general aspects of fatty acid metabolism.

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

-

Calculate the amount of this compound required to prepare a 10 mM stock solution.

-

Weigh the this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 2: Metabolic Labeling of Cultured Cells

Materials:

-

Cultured cells (e.g., patient-derived fibroblasts)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound stock solution (10 mM)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.

-

Aspirate the complete medium and wash the cells once with PBS.

-

Add serum-free medium to the cells and incubate for 2-4 hours to deplete endogenous fatty acids.

-

Prepare the labeling medium by diluting the this compound stock solution in serum-free medium to the desired final concentration (e.g., 10-100 µM).

-

Remove the serum-free medium and add the labeling medium to the cells.

-

Incubate the cells for the desired time period (e.g., 2, 6, 12, or 24 hours).

-

After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Proceed immediately to metabolite extraction.

Protocol 3: Metabolite Extraction and Analysis

Materials:

-

Labeled cells

-

Ice-cold 80% methanol (B129727)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Place the culture plate on ice and add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells from the bottom of the well and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing the metabolites) to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for analysis by mass spectrometry (MS).

Data Presentation

The following table presents illustrative quantitative data that could be obtained from a metabolic tracing experiment using this compound in control and FAO-deficient fibroblasts.

| Metabolite | Control Fibroblasts (Relative Abundance of d2-labeled species) | FAO-deficient Fibroblasts (Relative Abundance of d2-labeled species) |

| Intracellular Heptanoate-d2 | ++++ | ++++ |

| C5-Acylcarnitine-d2 | +++ | + |

| C3-Acylcarnitine-d2 | ++ | +/- |

| Acetyl-CoA-d1 | + | - |

| This data is illustrative and intended to demonstrate the expected trends in a metabolic tracing experiment. Actual results may vary. |

Potential Signaling Pathways for Investigation

The metabolism of this compound is intrinsically linked to mitochondrial function. Therefore, investigating the impact of this compound on mitochondrial health and signaling is a key area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 4. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]

- 7. m.youtube.com [m.youtube.com]

- 8. academic.oup.com [academic.oup.com]

- 9. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mayocliniclabs.com [mayocliniclabs.com]

- 12. N-Heptanoylglycine | C9H17NO3 | CID 10932172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Heptanoylglycine-d2 in Fatty Acid Oxidation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production. Disorders in FAO can lead to severe cellular dysfunction and disease. The use of stable isotope-labeled compounds as tracers is a powerful technique to study the dynamics of metabolic pathways in vivo and in vitro.[1][2] N-Heptanoylglycine-d2 is a deuterated analog of N-Heptanoylglycine, an acylglycine that serves as a metabolite of heptanoate.[3][4] Heptanoate is an odd-chain fatty acid, and its metabolism is of particular interest in the context of FAO disorders, where the administration of triheptanoin (B1683035) (a triglyceride of heptanoate) is a therapeutic strategy.[5][6][7]

These application notes provide a comprehensive overview of the use of this compound as a tracer to investigate the metabolism of medium-chain fatty acids and to assess the efficacy of therapeutic interventions for FAO disorders.

Principle of Application

This compound is introduced into a biological system (cell culture or animal model) as a tracer. The deuterium (B1214612) label allows for the distinction between the exogenously supplied tracer and endogenous, unlabeled metabolites. By tracking the appearance of the deuterium label in downstream metabolites using mass spectrometry, researchers can elucidate the kinetics and flux through specific metabolic pathways.

The core principle relies on the enzymatic activity of Glycine (B1666218) N-acyltransferase (GLYAT) and related enzymes, which catalyze the conjugation of acyl-CoAs with glycine.[3][8][9][10][11] In the context of FAO disorders, where the oxidation of certain fatty acids is impaired, the pattern of labeled acylglycine accumulation can provide diagnostic insights and measure the response to therapies.[12][13][14][15]

Key Applications

-

Probing Medium-Chain Fatty Acid Metabolism: Tracing the metabolic fate of heptanoate, a seven-carbon fatty acid, through β-oxidation and its entry into the tricarboxylic acid (TCA) cycle.

-

Diagnosing and Monitoring FAO Disorders: Elevated levels of specific acylglycines are biomarkers for various FAO disorders.[3][11] Using a labeled tracer can provide a dynamic assessment of pathway impairment.

-

Evaluating Therapeutic Efficacy: Assessing the metabolic impact of drugs or dietary interventions, such as triheptanoin, on fatty acid metabolism.[5][6][7]

-

Investigating Glycine Conjugation Pathways: Studying the activity and substrate specificity of Glycine N-acyltransferase enzymes in various tissues and disease states.[8][9][10]

Quantitative Data Summary

The following tables represent hypothetical data from tracer studies using this compound to illustrate its application in assessing a hypothetical FAO disorder and the effect of a therapeutic agent.